molecular formula C13H14N4O9 B2444601 Urea-crosslinker C2-succinimide CAS No. 211029-82-2

Urea-crosslinker C2-succinimide

Cat. No. B2444601
CAS RN: 211029-82-2
M. Wt: 370.274
InChI Key: VKVHTMGFAUCZIL-UHFFFAOYSA-N
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Description

Urea-crosslinker C2-succinimide is a chemical compound that is widely used in scientific research and industry. It is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighboring lysine groups .


Synthesis Analysis

The synthesis of succinimide can be achieved through a method involving crystallization and co-crystallization with urea . The process involves the collection of filtrate by filtering the fermentation broth, adjusting the pH to 2.0 by supplementing sulfuric acid, and carrying out crystallization at 8°C for 4 hours to obtain succinic acid crystals . Then, urea is added to the remaining solution with a mass ratio of urea to residual succinic acid of 4:1 . The second crystallization is carried out at pH 2 and 4°C for 12 hours to obtain succinic acid-urea co-crystal .


Molecular Structure Analysis

The molecular formula of Urea-crosslinker C2-succinimide is C13H14N4O9. Its molecular weight is 370.274.


Chemical Reactions Analysis

Amine-reactive chemical groups in biomolecular probes for labeling and crosslinking primary amines include NHS esters (N-hydroxysuccinimide esters) and imidoesters . These groups are incorporated into reagents for protein crosslinking and labeling .


Physical And Chemical Properties Analysis

Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Scientific Research Applications

Safety And Hazards

Urea-crosslinker C2-succinimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and may cause respiratory irritation . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . Introduction of urea linkage led to a slight reduction in thermal stability of gelatin . Drug (i.e., 5-Fluorouracil) release from crosslinked gelatin took place via an anomalous transport mechanism with mild degradative diffusion .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTMGFAUCZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea crosslinker C C2-arm, NHS ester

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